Benzyl 3-(chlorosulfonyl)propanoate
Overview
Description
Scientific Research Applications
Stereoselective Amination
The compound has been utilized in the stereoselective amination of chiral benzylic ethers, demonstrating its significance in the synthesis of compounds with specific stereochemistry. Such reactions are crucial for the production of pharmaceuticals and agrochemicals that require precise chiral configurations for their activity. The application of benzyl 3-(chlorosulfonyl)propanoate in stereoselective amination underscores its role in facilitating the synthesis of complex chiral molecules (Lee et al., 2011).
Synthesis of Heterocycles
This compound has been used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The ability to incorporate sulfonyl groups into heterocycles opens up new pathways for the development of novel compounds with potential therapeutic applications. The synthesis of 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives from this compound exemplifies its utility in creating diverse heterocyclic frameworks (Dorogov et al., 2004).
Catalysis and Green Chemistry
The compound is also involved in catalysis, contributing to greener and more efficient chemical processes. For instance, the synthesis of polyaniline via new inverse emulsion pathways, where this compound can play a role, highlights the importance of such compounds in developing environmentally friendly synthetic methods. This approach not only offers an efficient synthesis of conductive polymers but also aligns with the principles of green chemistry by minimizing hazardous solvents and maximizing the yield of desired products (Shreepathi & Holze, 2005).
Properties
IUPAC Name |
benzyl 3-chlorosulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXWCKIMOPVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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